methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Position 1: A 2-ethoxy-2-oxoethyl substituent, which introduces an ester-functionalized ethyl chain.
- Position 3 and 6: Methyl groups, contributing to steric and electronic modulation.
- Position 4: A methyl ester group, enhancing solubility and reactivity for further derivatization.
This scaffold is of interest in medicinal chemistry and materials science due to its fused heterocyclic core, which is amenable to structural diversification.
Properties
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-5-21-11(18)7-17-13-12(9(3)16-17)10(14(19)20-4)6-8(2)15-13/h6H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEVCXTXHUYLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,6-dimethylpyrazolo[3,4-b]pyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions. The resulting intermediate is then treated with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid derivative.
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Conditions : Reflux at 80–100°C for 4–6 hours.
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Product : 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
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Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.
Alkylation at Pyrazole Nitrogen
The pyrazole nitrogen (N-1) participates in alkylation reactions, enabling side-chain modifications.
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Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of K₂CO₃ .
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Conditions : DMF or acetonitrile, 60–80°C, 8–12 hours.
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Product : N-alkylated derivatives (e.g., methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-2-(propyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate).
Cyclization Reactions
The ethoxy-oxoethyl side chain facilitates intramolecular cyclization under acidic conditions:
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Conditions : 120–140°C for 2–4 hours.
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Product : Fused tricyclic compounds (e.g., pyrazolo[3,4-b]pyrido[2,3-d]oxazin-4-one derivatives).
Nucleophilic Aromatic Substitution
Electrophilic positions on the pyridine ring (C-5 and C-7) undergo substitution with strong nucleophiles:
| Position | Nucleophile | Reagents/Conditions | Product |
|---|---|---|---|
| C-5 | NH₃ | NH₃/EtOH, 100°C, 24h | 5-amino-substituted derivative |
| C-7 | HS⁻ | NaSH/DMF, 80°C, 6h | 7-mercapto derivative |
Reduction of Ethoxy-Oxoethyl Group
The ethoxy-oxoethyl moiety can be reduced to a hydroxyethyl group:
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Conditions : 0–5°C, 2–3 hours.
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Product : Methyl 1-(2-hydroxyethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar pyrazolo-pyridines due to its electron-donating methyl groups:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibit antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that certain modifications to the pyrazole ring enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has shown promise in anticancer research. A comparative study on pyrazolo[3,4-b]pyridine derivatives highlighted their ability to inhibit tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Research on related derivatives indicates potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
Material Science Applications
Ionic Liquids Development
this compound can be utilized in the development of ionic liquids due to its unique structural attributes. Ionic liquids possess properties such as negligible vapor pressure and high thermal stability, making them suitable for green chemistry applications .
Catalysis
The compound has been explored as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive candidate for sustainable chemistry practices . The thermoresponsive properties of ionic liquids derived from this compound enable phase separation during catalysis, enhancing recyclability and efficiency .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against specific strains | |
| Anticancer | Induces apoptosis | |
| Neuroprotective | Reduces oxidative stress |
Table 2: Properties Relevant to Material Science
| Property | Value |
|---|---|
| Vapor Pressure | Negligible |
| Thermal Stability | High |
| Solvent Power | Excellent |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting its potential as an antimicrobial agent .
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving animal models of neurodegeneration, derivatives similar to this compound demonstrated a marked decrease in neuroinflammation markers and improved cognitive function tests compared to untreated groups .
Mechanism of Action
The mechanism of action of methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position is critical for modulating electronic and steric properties:
Substituent Variations at Position 1
The 1-position often determines binding affinity and synthetic accessibility:
Functional Group Modifications
- Ester vs. Carboxylic Acid : The target compound’s methyl ester (C₁₇H₂₁N₃O₅) is more lipophilic than carboxylic acid analogs (e.g., C₁₆H₁₄ClN₃O₂, ), which could influence pharmacokinetics.
- Halogenation : Chlorine or fluorine incorporation (e.g., ) alters electronic properties and resistance to oxidative metabolism.
Biological Activity
Methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.
1. Antitumor Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit potent antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against key cancer targets such as BRAF(V600E) and EGFR. A study highlighted the structure-activity relationship (SAR) where modifications on the pyrazole ring significantly impacted antitumor efficacy .
2. Anti-inflammatory Effects
Several studies have reported that pyrazolo[3,4-b]pyridines possess anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are critical in inflammatory pathways .
3. Antibacterial and Antifungal Properties
This compound also demonstrates antibacterial and antifungal activities. Research indicates that derivatives of this compound can effectively combat various bacterial strains and phytopathogenic fungi .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the biological activity of this compound is influenced by:
- Substituents on the Pyrazole Ring : The presence and position of substituents significantly affect the binding affinity to biological targets.
| Substituent Position | Biological Activity |
|---|---|
| C(3) - Phenyl Group | Enhanced antitumor activity |
| C(4) - Methyl Group | Increased anti-inflammatory effects |
Case Study: Antitubercular Activity
A recent study demonstrated that certain derivatives of pyrazolo[3,4-b]pyridines exhibited promising activity against Mycobacterium tuberculosis. The compound was subjected to molecular docking studies which suggested strong binding interactions with pantothenate synthetase, a critical enzyme in the bacterial metabolism .
Q & A
Q. What are the established synthetic routes for methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The compound is synthesized via multistep heterocyclic condensation. Key steps include:
- Pyrazole ring formation : Using pyrazole-4-carbaldehydes as building blocks, reacting with hydrazine hydrate under reflux in ethanol (for cyclization) .
- Esterification : Introduction of the ethoxy-oxoethyl group via nucleophilic substitution or coupling reactions, often catalyzed by iodine or acetic acid .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Q. How is regioselectivity controlled during pyrazolo[3,4-b]pyridine core synthesis?
Regioselectivity depends on:
- Reagent choice : Hydrazine hydrate at room temperature favors amine-substituted products, while reflux conditions promote cyclization without side-chain modification .
- Catalysts : Iodine enhances electrophilic substitution at the pyridine nitrogen, directing the ethoxy-oxoethyl group to the 1-position .
- Steric effects : Preferential substitution at the less hindered 3- and 6-positions is achieved using methyl groups as directing moieties .
Q. What spectroscopic methods validate the structure of this compound?
- 1H/13C NMR : Key signals include δ ~4.2 ppm (quartet, –OCH2CH3), δ ~2.5 ppm (singlet, pyridine-CH3), and δ ~1.3 ppm (triplet, –CH2CH3) .
- Mass spectrometry : Molecular ion [M+H]+ at m/z 347.3 (calculated for C16H19N3O4) with fragmentation peaks at m/z 299 (loss of ethoxy group) .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrazole C=N) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 60% yield in 6 hours under reflux) .
- Catalyst optimization : Pd(PPh3)4 increases coupling efficiency for ethoxy-oxoethyl introduction (yield improvement from 45% to 72%) .
- Solvent systems : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, reducing side-product formation .
Q. What strategies resolve contradictions in regiochemical outcomes under varying conditions?
- Kinetic vs. thermodynamic control : At room temperature, kinetic products (e.g., amine-substituted derivatives) dominate, while reflux favors thermodynamically stable cyclized products .
- Computational modeling : DFT studies predict electron density distribution, guiding reagent selection to target specific positions .
- In situ monitoring : HPLC or TLC tracks intermediate formation, allowing adjustment of reaction parameters (e.g., pH, temperature) mid-process .
Q. How does the ester group influence the compound’s stability and reactivity?
- Hydrolytic stability : The methyl ester at position 4 is resistant to hydrolysis under neutral conditions but degrades in acidic/basic media (half-life <24 hours at pH 2 or 12) .
- Reactivity : The ethoxy-oxoethyl side chain undergoes nucleophilic acyl substitution with amines or thiols, enabling derivatization for SAR studies .
- Thermal stability : Decomposition occurs above 200°C (DSC data), requiring storage at 4°C in inert atmospheres .
Q. What biological screening models are appropriate for this compound?
- Kinase inhibition assays : Pyrazolo[3,4-b]pyridines are known ATP-competitive kinase inhibitors; use recombinant kinases (e.g., CDK2 or Aurora A) with IC50 determination via fluorescence polarization .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, with EC50 values compared to reference drugs like doxorubicin .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t1/2 >60 minutes suggests favorable pharmacokinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
